Functional Group at C7: Carboxamide vs. Carboxylic Acid Determines Suitability for Amide Coupling in Library Synthesis
The target compound bears a primary carboxamide (–CONH₂) at the C7 position, distinguishing it from its closest direct analog, 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS 1094219-66-5), which carries a –COOH group. This difference is consequential for downstream synthetic utility: the publication describing the BAY-6035 discovery pathway explicitly references the use of a 'commercially available building block Int-1' for amide coupling with T3P to generate intermediates Int-2a/b, followed by N1-acylation to produce final test compounds [1]. The carboxamide is already in the correct oxidation state for the 7-position substitution pattern required in the final SMYD3 inhibitors; the carboxylic acid would require an additional amidation step, introducing an extra synthetic transformation with associated yield loss and purification burden.
| Evidence Dimension | Functional group identity and synthetic step count to reach final SMYD3 inhibitor architecture |
|---|---|
| Target Compound Data | C7 primary carboxamide; direct amide coupling possible at N1; matches final inhibitor 7-substitution pattern |
| Comparator Or Baseline | 4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS 1094219-66-5); C7 carboxylic acid; requires additional amidation step before or after N1 derivatization |
| Quantified Difference | At least one additional synthetic step (carboxylic acid → amide) avoided when using the target compound |
| Conditions | Synthetic route described in Siegel et al., SLAS Discovery 2021; T3P-mediated amide coupling conditions |
Why This Matters
For laboratories synthesizing SMYD3-targeted benzodiazepine libraries, selecting the carboxamide analog eliminates one amidation step relative to the carboxylic acid, reducing synthetic sequence length, cost, and cumulative yield loss.
- [1] Siegel, S. et al. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening. SLAS Discovery, 2021, 26(8), 947–960. View Source
